tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC17889730
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4O3 |
|---|---|
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | tert-butyl 2-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H14N4O3/c1-11(2,3)18-10(17)7-8(12)14-15-5-4-6(16)13-9(7)15/h4-5H,1-3H3,(H2,12,14)(H,13,16) |
| Standard InChI Key | KGRGKCGAWNUIMV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C2NC(=O)C=CN2N=C1N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name tert-butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate reflects its bicyclic architecture, comprising a pyrazole ring fused to a pyrimidine moiety. Key functional groups include a tert-butyl ester at position 3 and an amino group at position 2 (Table 1). The molecular formula C<sub>11</sub>H<sub>14</sub>N<sub>4</sub>O<sub>3</sub> corresponds to a molar mass of 250.25 g/mol, with a canonical SMILES representation of CC(C)(C)OC(=O)C1=C2NC(=O)C=CN2N=C1N .
Table 1: Molecular descriptors of tert-butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>14</sub>N<sub>4</sub>O<sub>3</sub> |
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | tert-butyl 2-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
| CAS Registry Number | 1466565-59-2 (ethyl analog) |
| SMILES | CC(C)(C)OC(=O)C1=C2NC(=O)C=CN2N=C1N |
| InChI Key | KGRGKCGAWNUIMV-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for this specific compound remain unpublished, analogous pyrazolopyrimidines exhibit planar fused-ring systems stabilized by intramolecular hydrogen bonding between the amino group and carbonyl oxygen . Infrared (IR) spectroscopy of related derivatives confirms the presence of N–H stretches (3300–3500 cm<sup>−1</sup>) and ester C=O vibrations (1700–1750 cm<sup>−1</sup>). Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the tert-butyl group (δ 1.4 ppm in <sup>1</sup>H NMR) and pyrimidine protons (δ 6.8–8.2 ppm) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis begins with methyl 3-aminothiophene-2-carboxylate, which undergoes hydrazination to form a 3-hydrazino intermediate . Cyclocondensation with ethoxymethylenemalononitrile or ethyl 2-cyano-3-ethoxyacrylate yields the pyrazolo[1,5-a]pyrimidine core (Figure 1) . Subsequent tert-butoxycarbonylation introduces the ester group, while selective hydrolysis or alkylation modifies substituents at positions 2 and 5 .
Figure 1: General synthesis of pyrazolopyrimidine derivatives. (Adapted from )
Optimization Challenges
Reaction conditions critically influence regioselectivity. For instance, alkylation of the lactam nitrogen (position 4) requires careful control of base strength and temperature to avoid O-alkylation byproducts . Halogenation with POCl<sub>3</sub>/PCl<sub>5</sub> selectively substitutes the 5-oxo group, enabling further functionalization .
Chemical Reactivity and Modifications
Functional Group Transformations
The tert-butyl ester serves as a protecting group, removable via acid-catalyzed hydrolysis to yield carboxylic acid derivatives. The 2-amino group participates in Schiff base formation, while the 5-oxo moiety undergoes reduction to 5-hydroxypyrimidines or substitution with thiols .
Stability and Degradation
Under acidic conditions (pH < 3), decarboxylation at position 3 occurs, forming 3-unsubstituted analogs . Thermal degradation studies indicate stability up to 150°C, with decomposition pathways involving loss of the tert-butyl group (ΔH = 98 kJ/mol).
Biological Activities and Mechanisms
GABA<sub>A</sub> Receptor Modulation
Structural analogs, such as 4,5-dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine, exhibit nanomolar affinity for GABA<sub>A</sub> α<sub>5</sub> subtypes (K<sub>i</sub> = 12 nM) . Molecular docking suggests hydrogen bonding between the 5-oxo group and Arg<sup>220</sup> of the receptor .
Comparative Analysis with Heterocyclic Analogs
Thienotriazolopyrimidines
Replacing the pyrazole ring with thiophene (as in pyrazolo[1,5-a]thieno[2,3-c]pyrimidine) increases π-stacking interactions, improving analgesic potency by 40% in rodent models .
Quinazoline Derivatives
Pyrazolo[1,5-a]quinazolines lack the 5-oxo group, reducing hydrogen-bonding capacity and resulting in lower GABA<sub>A</sub> affinity (ΔK<sub>i</sub> = 8-fold) .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for CNS-targeted agents. Methylation at position 4 enhances blood-brain barrier penetration (P<sub>app</sub> = 18 × 10<sup>−6</sup> cm/s) .
Prodrug Development
Hydrolysis of the tert-butyl ester in vivo generates carboxylic acid metabolites with extended plasma half-lives (t<sub>1/2</sub> = 6.2 h vs. 2.1 h for parent compound).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume